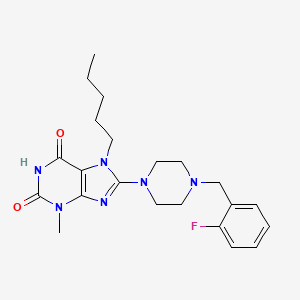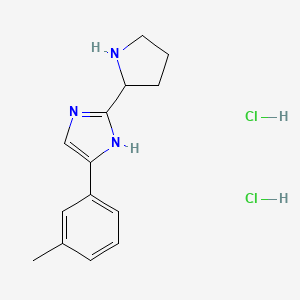![molecular formula C16H26N2O3 B3016233 Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate CAS No. 709006-96-2](/img/structure/B3016233.png)
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate is a synthetic organic compound characterized by its unique adamantane structure Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity, which imparts unique properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate typically involves multiple steps, starting from adamantane. One common route includes the following steps:
Functionalization of Adamantane: Adamantane is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.
Formation of Carbamate: The functionalized adamantane is then reacted with methyl isocyanate to form the carbamate intermediate.
Esterification: The carbamate intermediate is esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce hydroxyl or ketone groups.
Reduction: Reduction reactions can be used to modify the carbamate or ester functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and rigidity make it a useful probe in studying biological systems, particularly in the context of drug delivery and molecular recognition.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.
Mécanisme D'action
The mechanism of action of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the carbamate and ester functionalities can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate: Similar structure but lacks the methyl group on the carbamate nitrogen.
Methyl 2-[1-adamantylmethylcarbamoyl]acetate: Similar structure but lacks the methyl group on the amino nitrogen.
Adamantylmethylcarbamate: A simpler structure with only the adamantane and carbamate moieties.
Uniqueness
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate is unique due to the presence of both the adamantane core and the dual methylated carbamate and amino functionalities. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-18(9-14(19)21-2)15(20)17-10-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAHSVEUMNUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)


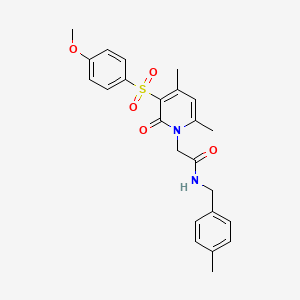
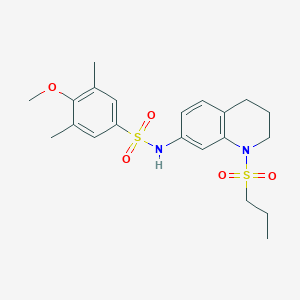
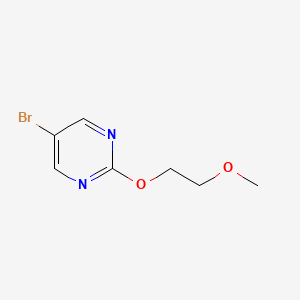

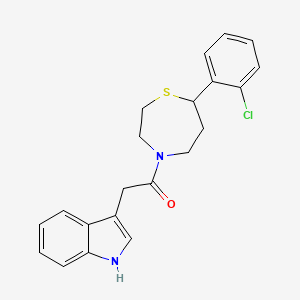
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

